molecular formula C7H6BrF2N B1380776 (3-Bromo-2,6-difluorophenyl)methanamine CAS No. 1499089-79-0

(3-Bromo-2,6-difluorophenyl)methanamine

Cat. No.: B1380776
CAS No.: 1499089-79-0
M. Wt: 222.03 g/mol
InChI Key: AAUGNHMFXXDXRZ-UHFFFAOYSA-N
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Description

(3-Bromo-2,6-difluorophenyl)methanamine is an organic compound with the molecular formula C7H6BrF2N and a molecular weight of 222.03 g/mol. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzylamine structure, making it a valuable molecule in various fields of research and industry.

Scientific Research Applications

(3-Bromo-2,6-difluorophenyl)methanamine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2,6-difluorophenyl)methanamine typically involves the bromination and fluorination of benzylamine derivatives. One common method involves the use of 3,5-difluorobromobenzene as a starting material . The reaction conditions often include the use of solvents such as tetrahydrofuran and reagents like potassium tert-butoxide and n-butyllithium . The reaction is carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of cost-effective raw materials and environmentally friendly reagents is emphasized to reduce production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2,6-difluorophenyl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while oxidation and reduction reactions can produce imines or secondary amines, respectively .

Mechanism of Action

The mechanism of action of (3-Bromo-2,6-difluorophenyl)methanamine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,6-difluorobenzonitrile: Similar in structure but contains a nitrile group instead of an amine group.

    3,5-Difluorobromobenzene: Lacks the amine group present in (3-Bromo-2,6-difluorophenyl)methanamine.

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms on the benzylamine structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3-bromo-2,6-difluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2N/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUGNHMFXXDXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CN)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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